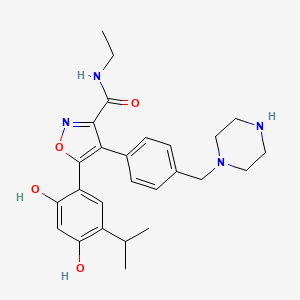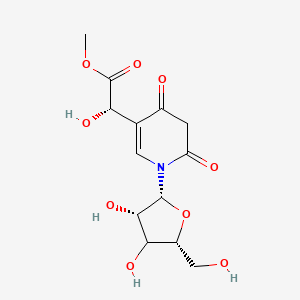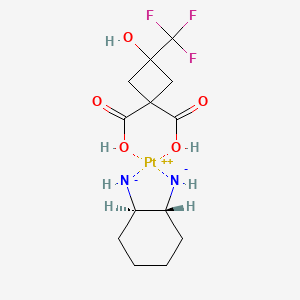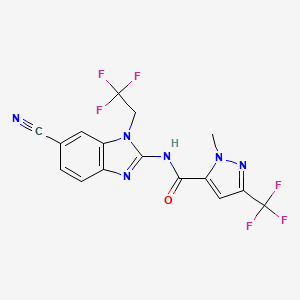
Egfr/cdk2-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr/cdk2-IN-3 is a compound that targets the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). These proteins play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant activation of EGFR and CDK2 is associated with various cancers, making them important targets for cancer therapy .
Métodos De Preparación
The synthesis of Egfr/cdk2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step includes the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Análisis De Reacciones Químicas
Egfr/cdk2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Egfr/cdk2-IN-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of EGFR and CDK2 in various cancer cell lines, providing insights into potential therapeutic strategies
Cell Signaling Studies: The compound helps in understanding the signaling pathways involving EGFR and CDK2, which are crucial for cell proliferation and survival.
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting EGFR and CDK2.
Mecanismo De Acción
Egfr/cdk2-IN-3 exerts its effects by inhibiting the activity of EGFR and CDK2. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Egfr/cdk2-IN-3 is unique compared to other similar compounds due to its dual inhibition of both EGFR and CDK2. Similar compounds include:
Osimertinib: Targets EGFR but does not inhibit CDK2.
SNS-032: Inhibits CDK2 but does not target EGFR.
JBJ-125: A potent inhibitor of mutant EGFR but lacks CDK2 inhibition.
This compound’s ability to target both EGFR and CDK2 makes it a promising candidate for combination therapies in cancer treatment .
Propiedades
Fórmula molecular |
C30H20N6OS |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
naphthalen-2-yl-[1-phenyl-3-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)pyrazol-4-yl]methanone |
InChI |
InChI=1S/C30H20N6OS/c37-28(23-16-15-20-9-7-8-12-22(20)17-23)25-18-35(24-13-5-2-6-14-24)34-27(25)26-19-38-30-32-31-29(36(30)33-26)21-10-3-1-4-11-21/h1-18H,19H2 |
Clave InChI |
SYUSDDSBFLAITM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=NN(C=C4C(=O)C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)

![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)









